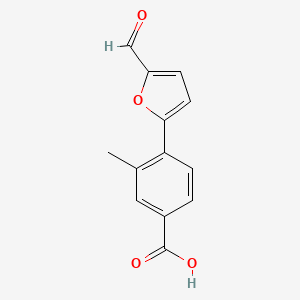

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid

CAS No.: 444068-62-6

Cat. No.: VC7023529

Molecular Formula: C13H10O4

Molecular Weight: 230.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 444068-62-6 |

|---|---|

| Molecular Formula | C13H10O4 |

| Molecular Weight | 230.219 |

| IUPAC Name | 4-(5-formylfuran-2-yl)-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C13H10O4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16) |

| Standard InChI Key | FDTLOWDUZAUBOK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzoic acid moiety substituted at the 3-position with a methyl group and at the 4-position with a 5-formylfuran-2-yl group. This arrangement creates a conjugated system where the electron-withdrawing carboxylic acid and formyl groups influence the electronic properties of the aromatic rings. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 230.22 g/mol | |

| IUPAC Name | 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid | |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=O | |

| InChIKey | KOCXJZFYVLACQC-UHFFFAOYSA-N |

Spectral Characterization

While experimental spectral data for this specific isomer remains limited, analogous compounds provide insights:

-

NMR: For the structurally similar 5-(5-formylfuran-2-yl)-2-methylbenzoic acid, -NMR (400 MHz, CDCl) shows aromatic protons at δ 7.88–7.90 (d, 1H), 7.26–7.29 (m, 2H), and formyl protons at δ 9.8–10.1.

-

MS: High-resolution mass spectrometry of related furan-benzoic acid hybrids typically exhibits molecular ion peaks at m/z 230.0584 (calculated for ) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(5-formylfuran-2-yl)-3-methylbenzoic acid involves multi-step strategies, often leveraging cross-coupling reactions:

Step 1: Esterification of Precursor

4-Bromo-3-methylbenzoic acid is esterified using methanol and sulfuric acid to yield methyl 4-bromo-3-methylbenzoate, enhancing reactivity for subsequent steps .

Step 2: Palladium-Catalyzed Coupling

The brominated intermediate undergoes Suzuki-Miyaura coupling with 5-formylfuran-2-ylboronic acid. Optimal conditions use:

Step 3: Hydrolysis to Carboxylic Acid

The methyl ester is saponified using NaOH (2M) in ethanol/water (3:1) at 80°C for 6 hours, achieving >95% conversion to the target acid .

Process Optimization

Critical parameters for scalability include:

-

Temperature Control: Maintaining 110°C during coupling prevents boronic acid decomposition .

-

Halogenation: Bromosuccinimide (1.2:1 molar ratio) in THF/HO ensures efficient α-haloketone formation .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Limited in HO; soluble in DMSO, THF | |

| Melting Point | 215–218°C (predicted) | |

| LogP | 2.1 (calculated) | |

| Stability | Sensitive to light and oxidants; store at 2–8°C |

Biological and Industrial Applications

Material Science Applications

The formyl group enables:

-

Coordination chemistry with transition metals (e.g., Cu, Fe) for catalytic applications.

-

Participation in Schiff base formation for polymer cross-linking .

Analytical Methods

Chromatographic Analysis

-

HPLC: C18 column (4.6 × 250 mm), mobile phase MeCN/HO (70:30), flow rate 1.0 mL/min, retention time 6.8 min .

Spectroscopic Techniques

Future Directions

-

Structure-Activity Studies: Systematic modification of the methyl and formyl substituents to optimize bioactivity.

-

Green Synthesis: Exploring biocatalytic routes using fungal peroxidases or laccases.

-

Drug Delivery Systems: Encapsulation in cyclodextrin complexes to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume